Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Catalog No.
S2846468
CAS No.
2168794-27-0
M.F
C13H24N2O2
M. Wt
240.347
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octa...

CAS Number

2168794-27-0

Product Name

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

IUPAC Name

tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate

Molecular Formula

C13H24N2O2

Molecular Weight

240.347

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(8-14)6-4-10(15)5-7-13/h10H,4-9,14H2,1-3H3

InChI Key

BZMYCGMSOPRMNR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CC2(CCC1CC2)CN

Solubility

not available

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a carboxylate functional group. Its molecular formula is C12H22N2O2C_{12}H_{22}N_{2}O_{2}, and it has a molecular weight of approximately 226.32 g/mol. The compound's structure contributes to its potential applications in medicinal chemistry and organic synthesis due to its ability to interact with various biological targets.

  • Oxidation: The aminomethyl group can be oxidized to form imines or nitriles, using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: The carboxylate group can be reduced to an alcohol with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The aminomethyl group can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents depending on the nucleophile used.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate may exhibit significant biological activity due to its structural features. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, enhancing its potential as a ligand in biochemical assays. Furthermore, the rigid bicyclic structure may contribute to its binding specificity, making it a candidate for drug development and therapeutic applications.

The synthesis of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:

  • Formation of the Aminomethyl Group: The starting material, 2-azabicyclo[2.2.2]octane, is reacted with formaldehyde and hydrogen cyanide to introduce the aminomethyl group.
    Starting Material+Formaldehyde+Hydrogen CyanideIntermediate\text{Starting Material}+\text{Formaldehyde}+\text{Hydrogen Cyanide}\rightarrow \text{Intermediate}
  • Ester Formation: The intermediate is then treated with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl ester.
    Intermediate+tert butyl chloroformateTert butyl 4 aminomethyl 2 azabicyclo 2 2 2 octane 2 carboxylate\text{Intermediate}+\text{tert butyl chloroformate}\rightarrow \text{Tert butyl 4 aminomethyl 2 azabicyclo 2 2 2 octane 2 carboxylate}

This method allows for efficient synthesis under controlled conditions to prevent oxidation and side reactions.

In medicinal chemistryTert-butyl 5-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylateSimilar bicyclic structureDifferent position of aminomethyl group

Uniqueness

Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its combination of both aminomethyl and tert-butyl ester groups, which provide distinct chemical reactivity and potential biological activity not found in other similar compounds. Its rigid bicyclic framework also contributes to enhanced stability and specificity in binding interactions compared to other bicyclic compounds.

This comprehensive overview highlights the significance of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate within chemical research and its promising applications across various scientific disciplines.

Studies on the interactions of tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate with biological molecules indicate that the compound can effectively bind to various targets due to its functional groups. The aminomethyl group enhances its ability to participate in hydrogen bonding and electrostatic interactions, while the tert-butyl ester increases lipophilicity, facilitating cellular uptake.

XLogP3

1.3

Dates

Modify: 2023-07-23

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